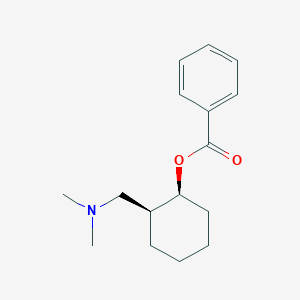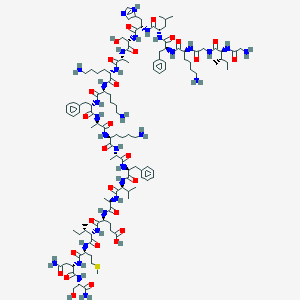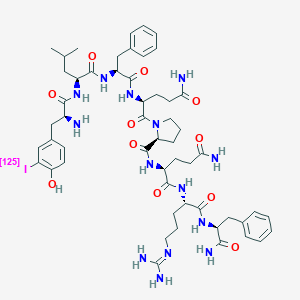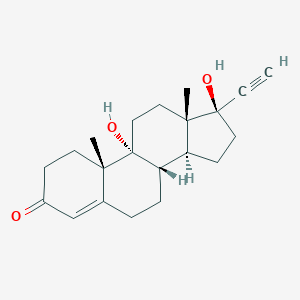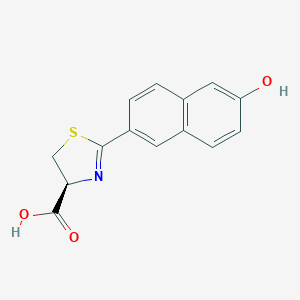
Carbathymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbathymidine, also known as 1-(2-deoxy-beta-D-ribofuranosyl) uracil, is a modified nucleoside analog that has been widely used in scientific research. It is structurally similar to thymidine, a natural nucleoside found in DNA, but with a carbonyl group instead of a methyl group at the 5-position of the pyrimidine ring. This modification confers unique properties to carbathymidine, making it a valuable tool in various fields of research.
Wirkmechanismus
Carbathymidine acts as a competitive inhibitor of thymidine kinase, an enzyme involved in the phosphorylation of thymidine to form thymidine monophosphate, a precursor for DNA synthesis. By inhibiting this enzyme, carbathymidine can disrupt DNA synthesis and replication, leading to cell death.
Biochemical and Physiological Effects:
Carbathymidine has been shown to induce DNA damage and apoptosis in cancer cells, making it a potential anticancer agent. It has also been shown to have antiviral activity against herpes simplex virus and human immunodeficiency virus. However, carbathymidine can also have toxic effects on normal cells, limiting its use in clinical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of carbathymidine is its stability, making it a reliable tracer molecule for long-term experiments. It is also readily available and relatively easy to synthesize. However, its toxicity and potential off-target effects can limit its use in certain experiments. Additionally, the competitive inhibition of thymidine kinase by carbathymidine can lead to the accumulation of thymidine monophosphate, which can interfere with other metabolic pathways.
Zukünftige Richtungen
Future research on carbathymidine could focus on developing new analogs with improved efficacy and reduced toxicity. Additionally, new applications for carbathymidine in drug development and disease diagnosis could be explored. Further studies on the mechanism of action and biochemical effects of carbathymidine could also provide insights into its potential as a therapeutic agent.
Synthesemethoden
Carbathymidine can be synthesized through several methods, including chemical synthesis and enzymatic conversion. Chemical synthesis involves the reaction of uracil with ribose in the presence of protecting groups and various reagents. Enzymatic conversion, on the other hand, utilizes enzymes such as thymidine phosphorylase and uridine phosphorylase to catalyze the conversion of thymidine or uridine into carbathymidine.
Wissenschaftliche Forschungsanwendungen
Carbathymidine has been extensively used in scientific research as a tracer molecule to study DNA synthesis, repair, and degradation. It is also used as a substrate for enzymes involved in nucleotide metabolism and as a probe to study the structure and function of nucleic acids. Additionally, carbathymidine has been used in the development of new drugs and as a diagnostic tool for cancer and viral infections.
Eigenschaften
CAS-Nummer |
114884-15-0 |
|---|---|
Produktname |
Carbathymidine |
Molekularformel |
C11H16N2O4 |
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
1-[(1R,3R,4S)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O4/c1-6-4-13(11(17)12-10(6)16)8-2-7(5-14)9(15)3-8/h4,7-9,14-15H,2-3,5H2,1H3,(H,12,16,17)/t7-,8+,9+/m0/s1 |
InChI-Schlüssel |
ZOZRLTAJWLEGLG-DJLDLDEBSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@H]([C@@H](C2)O)CO |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(C2)O)CO |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(C2)O)CO |
Synonyme |
carbathymidine carbathymidine, (-)-isomer carbocyclic thymidine D-carba T |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[6-[[10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl] 4-[2-(4-azido-3-iodophenyl)ethylamino]-4-oxobutanoate](/img/structure/B219496.png)



